Triisooctylamine
Description
Systematic IUPAC Nomenclature and Structural Derivation
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine . This nomenclature derives from its structural configuration:
- A heptan-1-amine backbone (a seven-carbon chain with an amine group at position 1).
- Two 6-methylheptyl substituents attached to the nitrogen atom, each consisting of a seven-carbon chain with a methyl branch at the sixth carbon.
- A third 6-methylheptyl group replacing the remaining hydrogen on the nitrogen, completing the tertiary amine structure.
The branching pattern ensures all three alkyl groups are isooctyl (C₈H₁₇) derivatives, though the exact isomerism varies depending on synthetic routes. Computational tools such as Lexichem TK validate this naming convention by analyzing atomic connectivity and substituent priority.
Alternative Names and Historical Terminology
This compound has been referenced under multiple aliases, reflecting its commercial and functional roles:
- TIOA : Abbreviation commonly used in extraction studies.
- Adogen 381 and Alamine 330 : Trade names from historical surfactant formulations.
- Hostarex 324 : A designation in polymer inclusion membrane research.
- Tris(6-methylheptyl)amine : A semi-systematic name emphasizing substituent structure.
Deprecated terms include N,N-diisooctylisooctanamine and triheptylamine, 6,6',6''-trimethyl- , which have fallen out of favor due to ambiguities in isomer specification. Early industrial literature occasionally mislabeled it as trioctylamine , though this refers to a linear isomer (CAS 1116-76-3) with distinct physicochemical properties.
CAS Registry Numbers and Cross-Referenced Database Identifiers
This compound is primarily indexed under CAS 25549-16-0 , with a deprecated secondary entry at CAS 2757-28-0 . Cross-referenced identifiers include:
| Database | Identifier |
|---|---|
| PubChem | CID 75991 |
| ChemSpider | ID 68490 |
| EINECS | 247-092-0, 220-416-8 |
| UNII | R555WMX5UK |
| Wikidata | Q27287809 |
| DSSTox | DTXSID60863017 |
The European Community Number 247-092-0 is preferred for regulatory compliance, while MDL MFCD00011694 standardizes its use in laboratory settings. Discrepancies in CAS listings arise from legacy classifications of isooctyl isomers, necessitating careful verification in procurement.
Molecular Formula and Weight Validation
The molecular formula C₂₄H₅₁N is consistent across spectroscopic and chromatographic analyses. Theoretical molecular weight calculations proceed as follows:
- Carbon (C): 24 atoms × 12.01 g/mol = 288.24 g/mol
- Hydrogen (H): 51 atoms × 1.008 g/mol = 51.41 g/mol
- Nitrogen (N): 1 atom × 14.01 g/mol = 14.01 g/mol
- Total: 353.66 g/mol
Experimental values from mass spectrometry align closely, with reported weights of 353.67 g/mol and 353.6684 g/mol , attributed to isotopic variance. Discrepancies below 0.01% fall within instrumental error margins, confirming formula accuracy.
Properties
IUPAC Name |
6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBNAGNNUEZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863017 | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisooctylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18338 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2757-28-0, 25549-16-0 | |
| Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6',6''-Trimethyltriheptylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctanamine, N,N-diisooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(6-methylheptyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triisooctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R555WMX5UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Data Tables
Table 1: Extraction Performance of TIOA vs. Comparable Extractants
Table 2: Structural Impact on Extraction
| Property | TIOA (Branched) | TOA (Linear) |
|---|---|---|
| Viscosity in D2EHPA | Lower (better flow) | Higher (slower kinetics) |
| Co(II) Selectivity | High (D = 15.2 at 1 M HCl) | Moderate (D = 8.7) |
| Acid Complexation | 1:2.8 (malic acid) | 1:2.1 (malic acid) |
Preparation Methods
Catalytic Reductive Alkylation: The Primary Industrial Method
The most widely documented method for synthesizing triisooctylamine involves the catalytic reductive alkylation of diisooctylamine with isooctanol. This process, detailed in patents CN107556197A and its derivative documentation, employs a heterogeneous catalyst system to facilitate the reaction under hydrogen pressure.
Reaction Mechanism and Conditions
The reaction proceeds via the reduction of diisooctylamine and isooctanol in the presence of hydrogen, mediated by a metal catalyst. The general pathway is:
Diisooctylamine + Isooctanol → this compound + Water
Critical parameters include:
- Temperature : 180–230°C, optimized to 190–210°C for maximal yield.
- Catalyst : A mixed oxide catalyst comprising copper, nickel, zinc, and magnesium nitrates supported on zirconium dioxide (ZrO2) or calcium carbonate (CaCO3).
- Hydrogen Pressure : Maintained via continuous circulation to drive the reaction forward.
Table 1: Comparative Reaction Conditions and Yields from Patent Examples
| Example | Catalyst Support | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | ZrO2 | 200–210 | 20 | 74 | >98 |
| 2 | CaCO3 | 190–200 | 18 | 72 | >98 |
Catalyst Preparation and Role
The catalyst is synthesized by impregnating the support material (e.g., ZrO2) with aqueous solutions of metal nitrates, followed by calcination at 450°C. This creates active sites for hydrogenation, with Cu and Ni serving as primary reducers, while Zn and Mg enhance stability. The catalyst’s surface area and acidity critically influence reaction kinetics, as higher acidity promotes dehydration of isooctanol to iso-octene, a side reaction that reduces yield.
Purification and Byproduct Management
Post-synthesis purification is achieved through fractional distillation under reduced pressure. Unreacted isooctanol is recovered and recycled, minimizing waste. The crude this compound is distilled at temperatures exceeding 300°C to isolate the product at >98% purity.
Challenges in Byproduct Suppression
Side products include residual diisooctylamine and iso-octene derivatives. The former is minimized by optimizing hydrogen availability, while the latter is controlled by moderating reaction acidity. Patents report <1% diisooctylamine and negligible iso-octene in the final product after rectification.
Solvent Effects and Reaction Efficiency
The choice of solvent significantly impacts mass transfer rates. Studies using this compound-based solvents modified with tributyl phosphate (TBP) and Shellsol T demonstrate that solvent viscosity inversely correlates with reaction efficiency. Higher viscosity solvents (e.g., undiluted this compound) impede diffusion, whereas diluents like Shellsol T reduce viscosity by 40%, enhancing acetic acid extraction rates by up to 60%.
Table 2: Solvent Properties and Mass Transfer Performance
| Solvent Composition | Viscosity (cP) | Interfacial Tension (mN/m) | Mass Transfer Coefficient (m/s) |
|---|---|---|---|
| This compound + 20% TBP | 12.3 | 8.5 | 1.2 × 10-5 |
| This compound + Shellsol T | 7.8 | 6.2 | 2.8 × 10-5 |
Alternative Synthesis Routes
While catalytic reductive alkylation dominates industrial production, alternative methods have been explored:
Industrial Scalability and Environmental Considerations
The catalytic reductive alkylation method is preferred for scalability due to its continuous hydrogen circulation system and high atom economy. Environmental benefits include:
Q & A
Q. What are the established methods for synthesizing Triisooctylamine, and how can researchers verify its purity for experimental use?
this compound (TIOA) is synthesized via the reaction of isooctanol with ammonia under controlled catalytic conditions. To ensure purity, researchers should employ gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Quantitative analysis of residual solvents or byproducts can be performed using high-performance liquid chromatography (HPLC) with UV detection. For rigorous characterization, follow guidelines from Ashford’s Dictionary of Industrial Chemicals, which emphasizes verifying identity through spectral data and elemental analysis .
Q. How is this compound utilized as an ion carrier in liquid-liquid extraction systems, and what are its primary advantages over alternative carriers?
TIOA acts as a selective ion carrier in polymer inclusion membranes (PIMs) for metal ion separation. For example, in cobalt(II) and lithium(I) recovery from chloride solutions, TIOA achieves a Co(II) recovery factor of 74.5% vs. 5.3% for Li(I) after 24 hours, with a selectivity coefficient of 4.1 . Its advantages include high stability in acidic media (e.g., 0.1–2.0 M HCl) and compatibility with plasticizers like o-nitrophenyl octyl ether (ONPOE), which enhance membrane flexibility. Researchers should optimize carrier concentration (typically 0.5–2.0 wt%) and source-phase HCl levels (1.0–3.0 M) to maximize efficiency .
Advanced Research Questions
Q. What experimental parameters critically influence the selectivity of this compound-based membranes for cobalt(II) vs. lithium(I), and how can these be systematically optimized?
Key parameters include:
- Membrane composition : Cellulose triacetate (CTA) as the base polymer (80–90 wt%) and ONPOE as the plasticizer (10–15 wt%) improve permeability .
- Source-phase conditions : Higher HCl concentrations (>1.0 M) enhance Co(II) transport by protonating TIOA, while Li(I) remains in the aqueous phase due to weaker complexation .
- Carrier concentration : A threshold of 1.5 wt% TIOA maximizes Co(II) flux without membrane saturation. Experimental optimization should involve factorial design (e.g., varying HCl, carrier concentration) and kinetic modeling (e.g., pseudo-first-order rate constants) to isolate dominant factors .
Q. How can researchers resolve contradictions in reported extraction efficiencies of this compound across different microemulsion systems (e.g., mercury vs. cobalt separation)?
Discrepancies arise from differences in:
- Microemulsion components : For Hg(II) separation, optimal conditions include 0.03 M TIOA, 0.05 M HCl, and 0.10 M KBr in the feed phase, achieving >98% extraction . In contrast, Co(II) requires higher HCl concentrations (1.0–2.0 M) .
- Competing ions : Br⁻ in Hg(II) systems enhances complexation, whereas Cl⁻ dominates in Co(II)/Li(I) systems. To reconcile results, conduct comparative studies using standardized protocols (e.g., fixed aqueous/organic phase ratios) and employ speciation modeling (e.g., Visual MINTEQ) to predict ion-carrier interactions under varying conditions .
Q. What methodologies are recommended for analyzing the stability and reusability of this compound-containing membranes in prolonged extraction cycles?
- Stability tests : Monitor membrane integrity via scanning electron microscopy (SEM) before/after 10+ extraction-stripping cycles.
- Carrier leaching : Quantify TIOA loss using UV-Vis spectroscopy (absorbance at 254 nm) in the stripping phase.
- Reusability : Assess performance decay by comparing initial and final recovery factors. For example, a 10% drop in Co(II) recovery after 15 cycles indicates membrane degradation, necessitating polymer matrix redesign (e.g., crosslinking CTA with glutaraldehyde) .
Methodological Guidance for Data Analysis
Q. How should researchers statistically validate the selectivity coefficients reported in this compound-based separation studies?
Use the Henderson-Hasselbalch equation to model ion partitioning, and calculate selectivity coefficients (α) as:
where is the distribution ratio. Validate results via triplicate experiments with error bars (±5%) and ANOVA to confirm significance (p < 0.05). Report confidence intervals to address variability in membrane batch preparation .
Q. What advanced spectroscopic techniques can elucidate the coordination mechanism between this compound and target metal ions?
- EXAFS (Extended X-ray Absorption Fine Structure) : Resolve bond distances and coordination numbers in TIOA-metal complexes (e.g., Co-N vs. Li-N bonds).
- FTIR-ATR (Fourier Transform Infrared-Attenuated Total Reflectance) : Identify shifts in N-H stretching frequencies (3200–3400 cm⁻¹) upon metal binding.
- NMR titration : Track changes in TIOA’s aliphatic proton signals (δ 0.8–1.5 ppm) during complexation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
